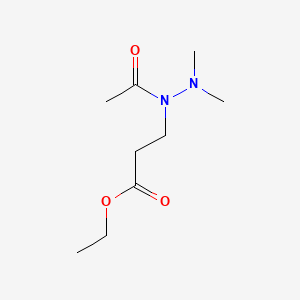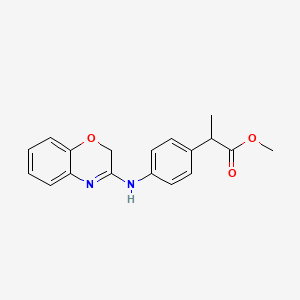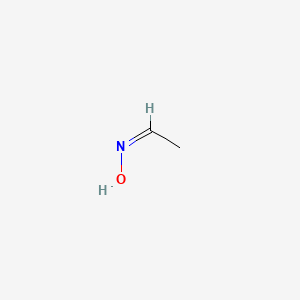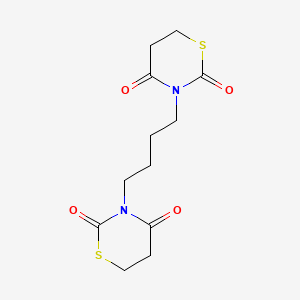
2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,4-butanediyl)bis(dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiourea and α-haloketones under acidic or basic conditions.
Condensation Reactions: Combining dicarbonyl compounds with sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form sulfoxides or sulfones.
Reduction: Using reducing agents to convert the compound to its corresponding thiol or amine derivatives.
Substitution: Halogenation, alkylation, or acylation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Substitution: Introduction of various functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways.
類似化合物との比較
Similar Compounds
2H-1,3-Thiazine-2,4(3H)-dione: A simpler analog without the butanediyl linkage.
1,3-Thiazolidine-2,4-dione: A related compound with a different ring structure.
Thiazole Derivatives: Compounds with a similar sulfur-nitrogen ring but different substituents.
Uniqueness
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) is unique due to its specific ring structure and the presence of the butanediyl linkage, which may confer distinct chemical and biological properties.
特性
CAS番号 |
104746-33-0 |
|---|---|
分子式 |
C12H16N2O4S2 |
分子量 |
316.4 g/mol |
IUPAC名 |
3-[4-(2,4-dioxo-1,3-thiazinan-3-yl)butyl]-1,3-thiazinane-2,4-dione |
InChI |
InChI=1S/C12H16N2O4S2/c15-9-3-7-19-11(17)13(9)5-1-2-6-14-10(16)4-8-20-12(14)18/h1-8H2 |
InChIキー |
BOZLLIJVYKNKCD-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=O)N(C1=O)CCCCN2C(=O)CCSC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


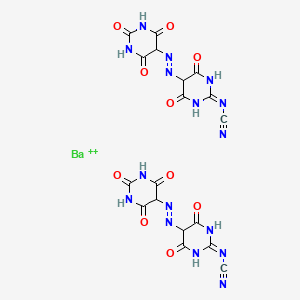
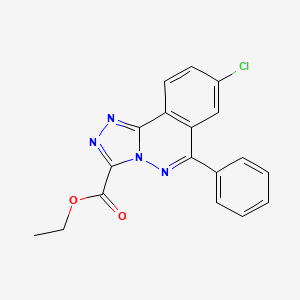


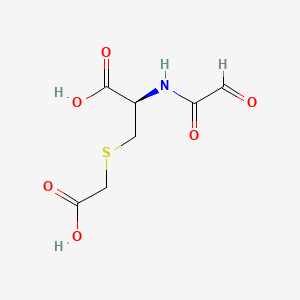
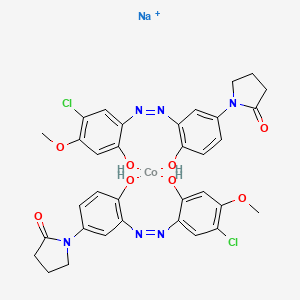
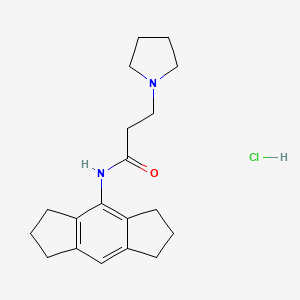
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)

